(E)-3-(methylsulfonyl)prop-2-en-1-amine 2,2,2-trifluoroacetate

Catalog No.
S884024
CAS No.
1610799-82-0
M.F
C6H10F3NO4S
M. Wt
249.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-3-(methylsulfonyl)prop-2-en-1-amine 2,2,2-trif...

CAS Number

1610799-82-0

Product Name

(E)-3-(methylsulfonyl)prop-2-en-1-amine 2,2,2-trifluoroacetate

IUPAC Name

(E)-3-methylsulfonylprop-2-en-1-amine;2,2,2-trifluoroacetic acid

Molecular Formula

C6H10F3NO4S

Molecular Weight

249.21 g/mol

InChI

InChI=1S/C4H9NO2S.C2HF3O2/c1-8(6,7)4-2-3-5;3-2(4,5)1(6)7/h2,4H,3,5H2,1H3;(H,6,7)/b4-2+;

InChI Key

BQUJESSFPJRFCW-VEELZWTKSA-N

SMILES

CS(=O)(=O)C=CCN.C(=O)(C(F)(F)F)O

Canonical SMILES

CS(=O)(=O)C=CCN.C(=O)(C(F)(F)F)O

Isomeric SMILES

CS(=O)(=O)/C=C/CN.C(=O)(C(F)(F)F)O

(E)-3-(methylsulfonyl)prop-2-en-1-amine 2,2,2-trifluoroacetate is a synthetic organic compound characterized by its unique structural features, including a methylsulfonyl group and a trifluoroacetate moiety. This compound belongs to the class of amines and exhibits significant interest due to its potential applications in medicinal chemistry and organic synthesis. The structural formula can be represented as follows:

  • Structural Formula: C₅H₈F₃NO₄S

The presence of the trifluoroacetate group enhances its lipophilicity, which may influence its biological activity and interaction with various biological targets.

  • Enzyme inhibition: These molecules might interact with and inhibit specific enzymes involved in cellular processes [].
  • Antimicrobial activity: Some alkenyl amines exhibit antimicrobial properties, potentially useful in developing new antibiotics.

Here's what we can glean from scientific databases:

  • Existence: One commercial supplier lists MSPA-TFA in their catalog, but no details are provided regarding its use [1]. This suggests the compound might be a relatively new discovery or one not widely used in research.

Further exploration might be possible through:

  • Chemical structure analysis

    Analyzing the structure of MSPA-TFA, researchers might explore its potential similarities to known functional groups and infer possible areas of research application based on those similarities. For instance, the presence of a sulfonyl group suggests potential applications in medicinal chemistry as many sulfonyl-containing drugs exist [2].

  • Patent searches

    Scientific discoveries are often protected by patents. Searching patent databases for mentions of MSPA-TFA might reveal its intended use or biological activity.

Citations:

  • Sigma-Aldrich:
  • Sulfonyl Drugs: )
Typical of amines and sulfonyl compounds. Key reactions include:

  • Nucleophilic Substitution: The amine group can act as a nucleophile in substitution reactions with electrophiles.
  • Condensation Reactions: It can undergo condensation with carbonyl compounds to form imines or related structures.
  • Reactions with Electrophiles: The methylsulfonyl group can engage in electrophilic aromatic substitutions or nucleophilic additions, depending on the reaction conditions.

These reactions are critical for synthesizing derivatives or exploring the compound's reactivity in biological systems.

The synthesis of (E)-3-(methylsulfonyl)prop-2-en-1-amine 2,2,2-trifluoroacetate can be achieved through several methods:

  • Starting Materials: The synthesis typically begins with commercially available starting materials such as methylsulfonyl chloride and trifluoroacetic acid derivatives.
  • Reaction Conditions:
    • Step 1: React methylsulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.
    • Step 2: Subject the intermediate to a Michael addition reaction with an α,β-unsaturated carbonyl compound to introduce the prop-2-en-1-amine functionality.
    • Step 3: Finally, treat the product with trifluoroacetic anhydride to yield the desired trifluoroacetate ester.

This multi-step synthesis allows for the incorporation of various functional groups, making it versatile for further modifications.

(E)-3-(methylsulfonyl)prop-2-en-1-amine 2,2,2-trifluoroacetate has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting various diseases due to its unique structural properties.
  • Organic Synthesis: As an intermediate in synthesizing more complex molecules in organic chemistry.
  • Biochemical Research: To study enzyme interactions and metabolic pathways influenced by sulfonamide and amine functionalities.

Interaction studies involving (E)-3-(methylsulfonyl)prop-2-en-1-amine 2,2,2-trifluoroacetate could focus on:

  • Enzyme Kinetics: Investigating how this compound affects enzyme activity through inhibition or activation.
  • Receptor Binding Assays: Assessing affinity towards specific biological receptors using radiolabeled ligands or fluorescence-based methods.

Such studies would elucidate the compound's mechanism of action and therapeutic potential.

Several compounds share structural similarities with (E)-3-(methylsulfonyl)prop-2-en-1-amine 2,2,2-trifluoroacetate. These include:

Compound NameStructureNotable Features
SulfanilamideC₆H₈N₂O₂SAntibacterial properties due to sulfonamide group
TrifluoromethylphenylsulfonamideC₉H₈F₃N₁O₂SEnhanced lipophilicity and potential anti-inflammatory effects
MethylsulfamethoxazoleC₁₁H₁₃N₃O₃SAntimicrobial activity; commonly used in combination therapies

Uniqueness

(E)-3-(methylsulfonyl)prop-2-en-1-amine 2,2,2-trifluoroacetate is unique due to its combination of both a methylsulfonyl group and a trifluoroacetate moiety. This combination may enhance its solubility and bioavailability compared to similar compounds lacking these functional groups. Furthermore, its ability to engage in diverse

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

Explore Compound Types